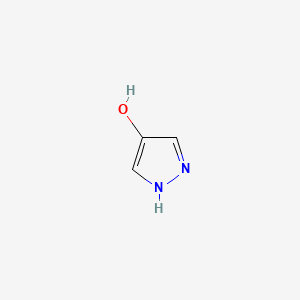

1H-Pyrazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUABWYBFARJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197526 | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4843-98-5 | |

| Record name | 1H-Pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4843-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1H-Pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and biological significance, with a focus on providing practical information for laboratory applications.

Physicochemical Properties

This compound is a small, aromatic heterocyclic compound. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | PubChem |

| Molecular Weight | 84.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| Predicted pKa | 9.08 ± 0.10 | ChemicalBook |

| XLogP3 | -0.8 | PubChem[1] |

| Appearance | Off-white to yellow solid | ChemicalBook |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The selection of a particular method may depend on the availability of starting materials, desired scale, and required purity. Below are detailed protocols for two distinct synthetic approaches.

Method 1: Oxidation of a Pyrazole-4-boronic Acid Pinacol Ester

This method involves the oxidation of a commercially available or synthesized pyrazole-4-boronic acid pinacol ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. To the stirred solution, add 30% hydrogen peroxide followed by an aqueous solution of sodium hydroxide (2M).

-

Reaction Progression: Stir the reaction mixture at 0°C for a few minutes, then allow it to warm to room temperature and continue stirring for approximately one hour.

-

Work-up: Dilute the reaction mixture with water and acidify with hydrochloric acid (2N).

-

Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM) and a mixture of DCM/isopropanol.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be used in the next step without further purification.

Method 2: Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Hydrazine

This classical approach involves the reaction of an α,β-unsaturated ketone or aldehyde with a hydrazine derivative, followed by oxidation, to form the pyrazole ring.

Experimental Protocol:

-

Reaction Setup: Dissolve the α,β-unsaturated carbonyl compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Hydrazine Addition: Add hydrazine hydrate to the solution. The reaction is often carried out in the presence of a catalyst, such as an acid or a base, depending on the specific substrates.

-

Cyclization: Heat the reaction mixture to reflux to facilitate the initial cyclization to a pyrazoline intermediate.

-

Oxidation: The intermediate pyrazoline is then oxidized to the aromatic pyrazole. This can be achieved in situ or as a separate step using an oxidizing agent like iodine or simply by air oxidation, sometimes facilitated by a catalyst.

-

Purification: The final product is purified by recrystallization or column chromatography.

Biological Properties and Significance

This compound is not only a synthetic building block but also a metabolite of pyrazole, a known inhibitor of alcohol dehydrogenase. Its biological effects are of considerable interest in toxicology and pharmacology.

Metabolic Formation

Pyrazole is metabolized in the liver to 4-hydroxypyrazole primarily by the cytochrome P450 enzyme system, specifically the CYP2E1 isozyme.[2] This oxidative metabolic pathway is crucial in understanding the in vivo effects of pyrazole.

Pharmacological and Toxicological Profile

Studies have shown that this compound exhibits significant biological activity. It is considerably more toxic than its parent compound, pyrazole. The primary organ of toxicity is the liver, where it can cause centrolobular necrosis. Furthermore, this compound is a potent inhibitor of catalase and tryptophan pyrrolase.

| Biological Activity | Observation |

| Toxicity | More toxic than pyrazole, with evidence of hepatotoxicity. |

| Enzyme Inhibition | Potent inhibitor of catalase and tryptophan pyrrolase. |

Experimental Workflow for Analysis

The quantification of this compound in various matrices, such as reaction mixtures or biological samples, is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Reaction Mixtures: Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range.

-

Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins, and then evaporate the supernatant to dryness. Reconstitute the residue in the mobile phase.

-

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared sample and determine its concentration from the calibration curve.

-

References

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 1H-Pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-4-ol is a heterocyclic organic compound that has garnered interest in medicinal chemistry as a scaffold for the development of kinase inhibitors. Understanding its chemical structure and, critically, its tautomeric properties is fundamental for its application in drug design and development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and tautomeric behavior of this compound. It also explores its relevance in drug development, particularly as a core structure for kinase inhibitors targeting various signaling pathways.

Chemical Structure and Properties

This compound, also known as 4-hydroxypyrazole, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a hydroxyl group at the C4 position. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₄N₂O |

| Molecular Weight | 84.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4843-98-5 |

| Canonical SMILES | C1=C(C=NN1)O |

| InChI | InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) |

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the principal tautomeric equilibrium is between the enol form (this compound) and the keto form (pyrazolin-4-one). This keto-enol tautomerism is a significant factor influencing the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a pyrazole boronic acid pinacol ester intermediate.

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Tetrahydrofuran (THF)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (2M aqueous solution)

-

Hydrochloric acid (2N aqueous solution)

-

Dichloromethane (DCM)

-

Isopropanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in THF in a round-bottom flask.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add hydrogen peroxide (3.71 mmol) and sodium hydroxide (3.71 mmol) to the solution.

-

After stirring for approximately 3 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 50 minutes.

-

Dilute the reaction mixture with water and acidify with 2N HCl.

-

Extract the aqueous layer multiple times with DCM and then with a DCM/isopropanol mixture (4:1).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield this compound.[1] The resulting compound can be used in the next step without further purification.[1]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to elucidate the structure of this compound and to study its tautomeric equilibrium.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Typical parameters include a spectral width of 12,000 Hz, an acquisition time of 5 seconds, and 256 transients.[2]

-

Reference the chemical shifts to the residual solvent peak.[2]

¹³C NMR Spectroscopy Protocol:

-

Acquire a ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Reference the chemical shifts to the solvent peak.

Expected Spectral Data: The chemical shifts will vary depending on the solvent and the predominant tautomeric form. By comparing the spectra in different solvents, information about the tautomeric equilibrium can be obtained. For example, the presence of signals corresponding to both sp² (enol) and sp³ (keto) carbons in the ¹³C NMR spectrum can indicate the presence of both tautomers.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

IR Spectroscopy Protocol:

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of an O-H group (enol form). A strong absorption band around 1700 cm⁻¹ would be characteristic of a C=O group (keto form).

Role in Drug Development and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. This compound serves as a key building block for the synthesis of more complex pyrazole derivatives with therapeutic potential. These derivatives have been shown to target several important protein kinases involved in cancer and inflammatory diseases.

Kinase Inhibition

Pyrazole-containing compounds have been developed as inhibitors for a variety of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer. Pyrazole-based inhibitors have been designed to target the ATP-binding site of CDK2, leading to cell cycle arrest and apoptosis.[3][4]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical component of the inflammatory signaling pathway mediated by Toll-like receptors and IL-1 receptors. Inhibitors based on a pyrazole scaffold can block this pathway, offering potential treatments for inflammatory diseases.

-

Aurora Kinases: These kinases are essential for mitosis, and their overexpression is linked to cancer. Pyrazol-4-yl urea derivatives have been identified as potent inhibitors of Aurora kinases.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in autoimmune diseases and cancer. Pyrazole-containing molecules have been developed as selective JAK inhibitors.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by pyrazole-based kinase inhibitors, highlighting the potential points of intervention for drugs derived from the this compound scaffold.

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Caption: IRAK4 Signaling Pathway and Point of Inhibition.[3]

References

An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrazol-4-ol

This guide provides a detailed overview of the spectroscopic data for 1H-Pyrazol-4-ol, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of reported data and predicted spectroscopic characteristics based on analogous compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

The following ¹³C NMR data has been reported for this compound in DMSO-d₆.

| Atom Number | Chemical Shift (δ) ppm |

| C3/C5 | 129.1 |

| C4 | 148.6 |

Data sourced from SpectraBase.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR chemical shifts for this compound are based on the known spectrum of 1H-pyrazole and the anticipated electronic effects of the hydroxyl group at the C4 position.

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H1 (N-H) | ~12.0 - 13.0 | br s |

| H3/H5 | ~7.5 - 7.7 | s |

| H4 (O-H) | ~9.0 - 10.0 | br s |

Table 3: Predicted Infrared (IR) Spectroscopic Data

The predicted IR absorption bands for this compound are based on characteristic frequencies for pyrazole and alcohol functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (pyrazole) | 3100 - 3200 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of this compound is based on its molecular weight and common fragmentation patterns of pyrazole derivatives.

| m/z | Predicted Fragment | Relative Intensity |

| 84 | [M]⁺ (Molecular Ion) | High |

| 55 | [M - HCN - H]⁺ | Medium |

| 40 | [C₂H₂N]⁺ | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution should be homogeneous.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Key parameters include a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

-

Data Acquisition (EI Mode):

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Biological Activity of 1H-Pyrazol-4-ol and its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. First synthesized in 1883, its derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1H-Pyrazol-4-ol and its derivatives, with a focus on their potential in anticancer, anti-inflammatory, and antimicrobial applications. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for reproducibility, and key pathways and workflows are visualized to facilitate understanding.

Core Synthesis Methodologies

The construction of the pyrazole ring is a foundational technique in medicinal chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] Modern advancements focus on improving efficiency and regioselectivity through multicomponent reactions and novel catalytic systems.[2]

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol outlines a representative synthesis of a 3,5-disubstituted-1H-pyrazol-5-ol derivative.

Materials:

-

Ethyl acetoacetate (or other β-ketoester)

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in ethanol.[1][3]

-

Reagent Addition: To the stirring solution, add the hydrazine derivative (e.g., hydrazine hydrate, ~1.1 eq) dropwise. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[1]

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound derivative. The expected yield is generally high (~79%).[1]

Synthesis Workflow Diagram

Caption: General workflow for the Knorr pyrazole synthesis.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]

Anticancer Activity

Pyrazole derivatives exert anticancer effects through various mechanisms, most notably the inhibition of protein kinases that are critical for cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), BRAF, and Epidermal Growth Factor Receptor (EGFR).[5][6][7]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID/Series | Target/Cell Line | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Comp. 15) | CDK2 | Ki = 0.005 µM | [8][9] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Comp. 15) | A2780 Ovarian Cancer | GI50 = 0.158 µM | [9] |

| Pyrazole hydrazide derivative (Comp. 33) | B16-F10 / MCF-7 | Significant Activity | [5] |

| 5-phenyl-1H-pyrazol derivative (Comp. 30) | BRAF (V600E) | IC50 = 0.19 µM | [5] |

| Thiazolyl-pyrazoline derivative | EGFR TK | IC50 = 0.06 µM | [6] |

| Thiazolyl-pyrazoline derivative | MCF-7 | IC50 = 0.07 µM | [6] |

| Pyrazole carbaldehyde derivative (Comp. 43) | PI3 Kinase / MCF-7 | IC50 = 0.25 µM | [7] |

| 1-aryl-1H-pyrazole-fused curcumin analog (Comp. 11) | Various Cell Lines | IC50 = 0.01 - 0.65 µM | [7] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline | CDK2 | IC50 = 0.98 µM | [5] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline | MCF-7 | IC50 = 1.88 µM |[5] |

Caption: Inhibition of the CDK2 pathway by pyrazole derivatives blocks cell cycle progression.

Anti-inflammatory Activity

Several pyrazole derivatives function as potent anti-inflammatory agents, with a mechanism often involving the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin synthesis at sites of inflammation.[10][11] This class includes the well-known drug Celecoxib.[10] Other mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[11][12]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID/Series | Target/Assay | Activity | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | Potent Inhibitor | [10] |

| 1,3,4-trisubstituted pyrazole (Comp. 5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [12] |

| Pyrazole-hydrazone derivative (p-tolyl) | COX-2 / 5-LOX | High Inhibition | [11] |

| Bipyrazole (Comp. 41) | COX-2 | IC50 = 0.72 µM | [11] |

| 2,3-dihydro-imidazo[1,2-b]pyrazole | IL-8 induced chemotaxis | IC50 = 1.2 nM | [4] |

| 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone (Comp. 3a, 3c, 3g) | IL-6 | Promising Inhibition | [12] |

| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Anti-inflammatory activity | EC50 = 10.87–12.25 µg/mL |[13] |

Caption: Pyrazole derivatives inhibit COX enzymes to block prostaglandin synthesis.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][14][15] Their mechanism of action can involve targeting different metabolic pathways, including DNA gyrase.[15]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID/Series | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 3 | Escherichia coli (Gram -) | 0.25 µg/mL | [10] |

| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | [10] |

| Compound 2 | Aspergillus niger (Fungus) | 1 µg/mL | [10] |

| Pyrazoline (Comp. 9) | Staphylococcus aureus (MDR) | 4 µg/mL | [16] |

| Pyrazoline (Comp. 9) | Enterococcus species | 4 µg/mL | [16] |

| Tethered thiazolo-pyrazole (Comp. 17) | MRSA | 4 µg/mL | [15] |

| Pyrazolyl–thiazole (Comp. 7d) | Bacillus subtilis / Fungi | 15.63 µg/mL | [17] |

| Indenopyrazole (Comp. 37d) | Various bacterial strains | 0.0270–0.0629 µmol/mL |[18] |

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Experimental Protocols (Biological Assays)

MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model to assess acute anti-inflammatory activity.[12]

Procedure:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the pyrazole test compounds orally or intraperitoneally. A control group receives the vehicle, and a standard group receives a reference drug like Diclofenac or Indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives continue to be a highly productive area of research in drug discovery. The versatility of their synthesis and the breadth of their biological activities—spanning anticancer, anti-inflammatory, and antimicrobial effects—confirm their status as a privileged structure.[1][4] Future research should focus on optimizing the selectivity and potency of these derivatives for specific biological targets, such as kinase isoforms or microbial enzymes, to develop next-generation therapeutics with improved efficacy and reduced side effects. The application of computational modeling and structure-activity relationship (SAR) studies will be crucial in guiding the rational design of novel, highly active pyrazole-based drug candidates.[6][19]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicstrive.com [academicstrive.com]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

1H-Pyrazol-4-ol: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazol-4-ol and its derivatives represent a cornerstone in modern organic synthesis, serving as a privileged scaffold in the development of a wide array of functional molecules. The inherent electronic properties and versatile reactivity of the pyrazole ring system have positioned it as a critical building block in medicinal chemistry, materials science, and catalysis.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications, with a focus on its role in the design of targeted therapeutics. Experimental protocols for seminal reactions and visual representations of relevant biological pathways and synthetic workflows are included to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization as a synthetic building block. The following tables summarize key quantitative data for the parent compound and a representative derivative, 1-Methyl-1H-pyrazol-4-ol.

Table 1: Physicochemical Properties of this compound and 1-Methyl-1H-pyrazol-4-ol

| Property | This compound | 1-Methyl-1H-pyrazol-4-ol | Reference(s) |

| Molecular Formula | C₃H₄N₂O | C₄H₆N₂O | [3][4] |

| Molecular Weight | 84.08 g/mol | 98.10 g/mol | [3][5] |

| CAS Number | 4843-98-5 | 78242-20-3 | [4] |

| Boiling Point | Not available | 217.7±13.0 °C (Predicted) | [4] |

| Physical Form | Liquid | Not available | |

| Purity | 95% | Not available | |

| Storage Temperature | Room Temperature | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available | [6] |

| ¹³C NMR | Spectral data available in DMSO-d6 | [7] |

| IR | Data available | [6] |

| MS | Data available | [6] |

Synthesis of this compound Derivatives: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly versatile method for the preparation of pyrazole derivatives, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9] This reaction can be adapted to synthesize a wide range of substituted pyrazoles, including those derived from this compound.

General Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, which is a common outcome of the Knorr synthesis using β-ketoesters.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

-

Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

To the resulting crude product (or concentrated residue), add a small amount of cold diethyl ether and stir vigorously to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Table 3: Representative Yields for Knorr Pyrazole Synthesis Derivatives

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference(s) |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95 | [11] |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | [11] |

| α,β-Unsaturated carbonyls with β-hydrogen | Tosylhydrazones | 3,5-Disubstituted-1H-pyrazoles | High | [11] |

Functionalization of the Pyrazole Core: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring, enabling the introduction of a wide range of substituents at specific positions. These reactions are crucial for the synthesis of complex molecules with tailored biological activities.

General Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-1H-pyrazole

Materials:

-

4-Halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 4-halo-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., 2-5 mol%).

-

Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This compound Derivatives in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors, which are a cornerstone of modern cancer therapy. These compounds often exert their therapeutic effects by interfering with key signaling pathways that regulate cell proliferation, survival, and differentiation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Pyrazole-containing molecules have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and AKT.

Caption: PI3K/AKT signaling pathway and points of inhibition by pyrazole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cell cycle progression. Dysregulation of this pathway is also frequently implicated in cancer.

Caption: MAPK/ERK signaling pathway with potential inhibition sites for pyrazole-based drugs.

CDK2 Signaling in the Cell Cycle

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. CDK2, in particular, plays a critical role in the G1/S phase transition. Pyrazole-based inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Role of CDK2 in the cell cycle and its inhibition by pyrazole derivatives.

Experimental Workflow: From Synthesis to Characterization

The successful development of novel this compound derivatives requires a systematic and efficient experimental workflow, encompassing synthesis, purification, and comprehensive characterization.

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound and its analogs continue to be a fertile ground for discovery in organic and medicinal chemistry. The synthetic versatility of the pyrazole core, coupled with its proven success as a pharmacophore, ensures its continued importance in the development of novel therapeutics and functional materials. This guide has provided a foundational overview of the key aspects of this compound chemistry, from fundamental properties and synthesis to its application in targeting critical biological pathways. The detailed protocols and visual aids are intended to empower researchers to effectively harness the potential of this remarkable building block in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Knorr Pyrazole Synthesis [drugfuture.com]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrazol-4-ol in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Pyrazol-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Given the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted physicochemical properties based on its structure, details the established methodologies for experimental determination, and provides a framework for data presentation and interpretation.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a hydroxyl group. Its structure suggests the potential for both hydrogen bond donation and acceptance, which significantly influences its solubility and stability profile. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, while the hydroxyl group can undergo oxidation.[1] The tautomeric nature of pyrazol-4-ols, existing in equilibrium between the enol and keto forms (pyrazolin-4-one), further impacts its chemical behavior.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2][3] For this compound, its polarity and hydrogen bonding capabilities suggest solubility in polar solvents.

Predicted Solubility: Based on its structure, this compound is expected to be soluble in polar solvents such as water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO).[4][5] Its solubility in non-polar organic solvents is likely to be limited. The pH of the aqueous medium will also play a crucial role due to the acidic nature of the hydroxyl group and the basic nature of the pyrazole nitrogens.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility |

|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Soluble |

| Polar Aprotic | DMSO, Acetonitrile | Soluble to Moderately Soluble |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |

Quantitative Solubility Data: Specific quantitative solubility data for this compound is not extensively reported in the literature. The following table serves as a template for presenting experimentally determined equilibrium solubility data.

Table 2: Template for Quantitative Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

|---|---|---|---|---|

| Water | 25 | 7.4 | Data not available | Shake-flask |

| Ethanol | 25 | N/A | Data not available | Shake-flask |

| Methanol | 25 | N/A | Data not available | Shake-flask |

| DMSO | 25 | N/A | Data not available | Shake-flask |

| Acetonitrile | 25 | N/A | Data not available | Shake-flask |

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][6]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or sorption of the solute to the filter membrane.[2]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[8] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10][11]

Predicted Stability: The this compound molecule is potentially susceptible to degradation under several conditions:

-

Oxidative Degradation: The electron-rich pyrazole ring and the hydroxyl group are prone to oxidation.

-

Photolytic Degradation: Aromatic heterocyclic systems can be sensitive to light.

-

Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions might affect the molecule.[12]

-

Thermal Degradation: High temperatures can lead to decomposition.[13][14]

Table 3: Template for Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 24h | 60°C | Data not available | To be determined |

| Base Hydrolysis | 0.1 N NaOH | 24h | 60°C | Data not available | To be determined |

| Oxidation | 3% H₂O₂ | 24h | RT | Data not available | To be determined |

| Thermal | Solid State | 48h | 105°C | Data not available | To be determined |

| Photolytic | UV/Vis Light | 24h | RT | Data not available | To be determined |

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand the degradation pathways.[8]

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

Hydrolysis: Treat the solution with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C). Neutralize the samples before analysis.

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal: Expose the solid drug substance to high temperature (e.g., 105 °C).

-

Photolysis: Expose the solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Interpretation: Calculate the percentage of degradation and identify the structure of major degradation products using techniques like LC-MS/MS.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for the solubility and stability of this compound are limited in the public domain, its chemical structure provides a basis for predicting its behavior. It is anticipated to be soluble in polar solvents and potentially susceptible to oxidative and photolytic degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful development in pharmaceutical and other applications. The generation of such data is crucial for formulation design, ensuring product quality, and meeting regulatory requirements.[9][10]

References

- 1. 3-Isopentyl-1H-pyrazol-4-ol | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 78242-20-3: 1-methyl-1H-pyrazol-4-ol | CymitQuimica [cymitquimica.com]

- 5. Buy 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol (EVT-1697956) | 1771123-34-2 [evitachem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. pharmtech.com [pharmtech.com]

- 9. industrialpharmacist.com [industrialpharmacist.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 1H-Pyrazol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1H-Pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth computational studies on this specific molecule, this paper presents available experimental data for this compound and supplements it with a detailed computational analysis of a closely related analogue, 4-fluoro-1H-pyrazole, to illustrate the standard theoretical methodologies applied to this class of compounds. This guide covers its synthesis, spectroscopic characterization, and a theoretical examination of its structural and electronic properties, offering valuable insights for researchers in drug discovery and development.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide array of biological activities.[1] The pyrazole ring is a versatile scaffold found in numerous pharmaceuticals. The introduction of a hydroxyl group at the 4-position, as in this compound, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential biological interactions.

This compound is a metabolite of pyrazole and has been studied for its toxicological effects, particularly its hepatotoxicity.[2][3] Understanding the structural and electronic characteristics of this molecule is crucial for elucidating its mechanism of action and for the rational design of new pyrazole-based therapeutic agents with improved efficacy and safety profiles.

This guide will delve into the known experimental data for this compound and provide a detailed theoretical analysis of a representative pyrazole derivative to showcase the application of computational chemistry in understanding the properties of this important class of molecules.

Synthesis and Spectroscopic Characterization

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a boronate ester precursor.[4]

Experimental Protocol:

-

A solution of 4-(4,4,5,5-tetramethyl-[4][5][6]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF) is prepared and cooled to 0 °C.[4]

-

To this stirred solution, hydrogen peroxide (30% in H₂O) and sodium hydroxide (2M in H₂O) are added.[4]

-

The reaction mixture is stirred at 0 °C for a few minutes and then allowed to warm to room temperature, with stirring continued for approximately 50 minutes.[4]

-

The reaction is then diluted with water, acidified with hydrochloric acid (2N), and extracted multiple times with dichloromethane (DCM) and a DCM/isopropanol mixture.[4]

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound.[4]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of synthesized compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR chemical shifts for this compound have been reported in DMSO-d₆.[6]

Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆, and recording the spectra on an NMR spectrometer.[5] For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[5]

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound [6]

| Atom | Chemical Shift (ppm) |

| C3/C5 | 126.2 |

| C4 | 143.8 |

Solvent: DMSO-d₆

Theoretical and Computational Studies

While specific computational studies on this compound are limited, the methodologies for analyzing pyrazole derivatives are well-established.[7][8] Density Functional Theory (DFT) is a powerful tool for investigating the geometric, electronic, and spectroscopic properties of these molecules.[7] In this section, we present a computational analysis of 4-fluoro-1H-pyrazole as a representative analogue to illustrate these methods.

Computational Methodology

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry is optimized using a selected DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[8] This process finds the most stable conformation of the molecule.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

-

Spectroscopic Predictions: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[5]

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.[9]

Molecular Geometry

The optimized geometric parameters of 4-fluoro-1H-pyrazole can be compared with experimental data from X-ray crystallography to validate the computational method.

Table 2: Selected Experimental and Calculated Geometric Parameters for 4-fluoro-1H-pyrazole [10]

| Parameter | Bond/Angle | Experimental (Å/°) | Calculated (DFT) (Å/°) |

| Bond Length | N1-N2 | 1.345 | 1.348 |

| N2-C3 | 1.332 | 1.335 | |

| C3-C4 | 1.391 | 1.393 | |

| C4-C5 | 1.389 | 1.391 | |

| C5-N1 | 1.342 | 1.345 | |

| C4-F | 1.354 | 1.356 | |

| Bond Angle | N1-N2-C3 | 110.8 | 110.9 |

| N2-C3-C4 | 106.3 | 106.2 | |

| C3-C4-C5 | 104.8 | 104.9 | |

| C4-C5-N1 | 106.4 | 106.3 | |

| C5-N1-N2 | 111.7 | 111.7 |

Vibrational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies, which can then be compared with experimental IR spectra.

Table 3: Selected Experimental and Calculated Vibrational Frequencies for a Representative Pyrazole Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H stretch | ~3150 | ~3145 |

| C-H stretch | ~3100 | ~3095 |

| C=C stretch | ~1550 | ~1548 |

| C-N stretch | ~1400 | ~1398 |

| C-F stretch | ~1100 | ~1098 |

Note: Data is representative of pyrazole derivatives and may not correspond to a single specific molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[9] A smaller gap suggests higher reactivity.

Table 4: Calculated Electronic Properties of a Representative Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 6.36 |

Note: These are representative values for a pyrazole derivative and can vary depending on the specific substituents and computational method.

Applications in Drug Development

The theoretical and computational analysis of this compound and its analogues is highly relevant to drug development. Understanding the molecule's three-dimensional structure, electronic properties, and potential interaction sites can aid in:

-

Structure-Activity Relationship (SAR) Studies: Correlating molecular properties with biological activity to design more potent compounds.

-

Pharmacophore Modeling: Identifying the key features of the molecule responsible for its biological activity.

-

Molecular Docking: Predicting the binding mode and affinity of the molecule to a biological target, such as an enzyme or receptor.

Conclusion

This technical guide has provided an overview of the theoretical and computational studies of this compound. While experimental and computational data on this specific molecule are somewhat limited, the well-established methodologies for studying pyrazole derivatives offer a robust framework for its analysis. The synthesis and spectroscopic characterization provide a foundation for understanding its chemical nature. Furthermore, the application of DFT calculations, as demonstrated with a representative analogue, allows for a detailed investigation of its geometric, vibrational, and electronic properties. These computational insights are invaluable for researchers and scientists in the field of drug development, enabling the rational design and optimization of new pyrazole-based therapeutic agents.

References

- 1. This compound | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1H-Pyrazol-4-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazol-4-ol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. This technical guide provides a comprehensive overview of the key molecular targets of this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound and its tautomeric form, pyrazolone, have demonstrated significant activity against a range of therapeutic targets. The following tables summarize the available quantitative data for the most promising of these targets.

Table 1: Cyclooxygenase-2 (COX-2) Inhibition

| Compound/Derivative Series | COX-2 IC50 (µM) | Cell Line/Assay Conditions | Reference |

| Novel Pyrazole Derivatives | 0.043 - 0.56 | In vitro enzyme assay | [1] |

| Pyrazolone Derivatives (5a-f) | 1.50 - 20.71 | In vitro solid-phase ELISA | [2] |

| Pyrazole-pyridazine Hybrids (6a-f) | 1.15 - 56.73 | In vitro solid-phase ELISA | [2] |

| Di-aryl/tri-aryl Substituted Pyrazole Esters | 0.059 - 3.89 | In vitro enzyme assay | [3] |

| Pyrazol-4-yl-1,2,4-triazole-3-thiol Derivatives | 0.560 - 4.692 | In vitro enzyme assay | [4] |

Table 2: Kinase Inhibition (VEGFR-2, CDK-2, IRAK4)

| Compound/Derivative Series | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions | Reference |

| N-Manniche bases of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | VEGFR-2 | 0.2 | In vitro kinase assay | [5] |

| N-Manniche bases of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | CDK-2 | 0.458 | In vitro kinase assay | [5] |

| N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Lead Compound 1) | IRAK4 | 0.11 | In vitro kinase assay | [6] |

| Amidopyrazole Derivatives | IRAK4 | 0.005 | In vitro kinase assay | [7] |

Table 3: Neurological Targets (Acetylcholinesterase, Monoamine Oxidase)

| Compound/Derivative Series | Target | IC50/pIC50 | Assay Conditions | Reference |

| 3-aryl-1-phenyl-1H-pyrazole derivatives | Acetylcholinesterase (AChE) | pIC50 = 3.47 - 4.2 | In vitro (mice AChE) | [8][9] |

| Pyrazoline Derivatives | Acetylcholinesterase (AChE) | 0.040 - 0.122 µM | In vitro spectrophotometric method | [10] |

| Halogenated Pyrazolines | Monoamine Oxidase-B (MAO-B) | 0.063 - 5.38 µM | In vitro (recombinant human MAO) | [11] |

| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Monoamine Oxidase-B (MAO-B) | Promising activity reported | In vitro assay | [12] |

Table 4: G-Protein Coupled Receptor (GPCR) Agonism (GPR109A)

| Compound/Derivative Series | Target | EC50 (nM) | Assay Conditions | Reference | | :--- | :--- | :--- | :--- | | 4-(phenyl)thio-1H-pyrazole derivative (5a) | GPR109A | 45 | Calcium mobilization assay |[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols for assessing the activity of this compound derivatives against their therapeutic targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a generalized method based on commercially available COX activity assay kits.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

COX Assay Buffer.

-

COX Probe (e.g., a fluorogenic substrate).

-

COX Cofactor.

-

Arachidonic Acid (substrate).

-

Test compounds dissolved in DMSO.

-

96-well opaque microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions, which typically involves diluting buffers, cofactors, and the probe.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding arachidonic acid to each well.

-

Data Acquisition: Immediately begin measuring the fluorescence at regular intervals using a fluorescence microplate reader.

-

Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

VEGFR-2 Kinase Assay

This protocol is based on a commercially available VEGFR-2 kinase assay kit.

Objective: To measure the inhibitory activity of test compounds on VEGFR-2 kinase.

Materials:

-

Purified recombinant VEGFR-2 enzyme.

-

Kinase assay buffer.

-

ATP.

-

VEGFR-2 substrate (e.g., a synthetic peptide).

-

Test compounds dissolved in a suitable solvent.

-

Kinase-Glo® Luminescent Kinase Assay reagent.

-

96-well white microplates.

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the VEGFR-2 substrate.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (solvent only).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "blank" control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

-

Data Acquisition: Measure the luminescence of each well using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[3][15]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (substrate).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

96-well microplates (black plates recommended for fluorescence assays).

-

Fluorometric plate reader.

Procedure:

-

Reagent Preparation: a. Prepare stock solutions of the test compounds and positive controls in DMSO. b. Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. c. Prepare a working solution of the substrate, kynuramine, in the assay buffer.

-

Assay Protocol: a. Add a small volume of the diluted test compound or control to the wells of the 96-well plate. b. Add the MAO-A or MAO-B enzyme solution to the wells. c. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme. d. Initiate the enzymatic reaction by adding the kynuramine solution to each well. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader (excitation ~320 nm, emission ~400 nm).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of this compound derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Signaling Pathways

Caption: Simplified TLR/IL-1R signaling pathway leading to inflammatory gene expression.

Caption: The MEK-ERK signaling cascade, a key regulator of cell fate.

Experimental Workflow

Caption: A generalized workflow for in vitro inhibitor screening assays.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives have demonstrated potent and, in some cases, selective activity against a range of clinically relevant targets involved in inflammation, cancer, and neurological disorders. This guide provides a foundational resource for researchers in the field, consolidating key quantitative data, outlining essential experimental protocols, and visualizing the underlying biological pathways. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to translate their therapeutic potential into clinical applications.

References

- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. | BioWorld [bioworld.com]

- 16. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Pyrazole Nucleus: A Deep Dive into the Structure-Activity Relationship of 1H-Pyrazol-4-ol Analogs

For Immediate Release

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," a versatile core that consistently appears in a multitude of biologically active compounds.[1] This technical guide delves into the intricate structure-activity relationships (SAR) of 1H-Pyrazol-4-ol analogs, a class of compounds demonstrating significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. By examining the subtle interplay between chemical modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive starting point for medicinal chemists.[2][3] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, has led to the development of numerous FDA-approved drugs containing this motif.[2][4][5] This guide will focus specifically on analogs of this compound, exploring how substitutions at various positions on the pyrazole core and its appended functionalities influence their potency, selectivity, and overall pharmacological profile.

Unraveling the Structure-Activity Landscape

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring. Systematic modifications have revealed critical insights into the structural requirements for potent and selective inhibition of various biological targets.

Kinase Inhibition: A Prominent Application